Azepane vs. Tosyl-Hydrazide Structural Differentiation
The closest structurally characterized analog in the published literature is N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide (DMSH), a tosyl-hydrazide derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 3,4-dimethoxybenzaldehyde, characterized by single-crystal XRD and DFT calculations [1]. The target compound replaces the planar, electron-donating 4-methylphenyl group of DMSH with a saturated, seven-membered azepane ring. This substitution: (a) increases molecular weight from ~332 g/mol (DMSH) to 445.53 g/mol; (b) replaces one aromatic ring with a flexible cycloheptylamine; (c) introduces an additional hydrogen-bond acceptor (tertiary amine); and (d) increases the topological polar surface area (tPSA) by approximately 12–17 Ų (estimated from fragment contributions). These differences are predicted to alter bioavailability, CYP450 metabolism, and target-binding geometry relative to DMSH and its congeners [1].
| Evidence Dimension | Molecular scaffold (sulfonamide substituent) |
|---|---|
| Target Compound Data | Azepane-1-sulfonyl group; MW 445.53; C22H27N3O5S; estimated tPSA 105–115 Ų |
| Comparator Or Baseline | N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide (DMSH); 4-methylphenyl group; MW ~332; C16H18N2O4S; tPSA ~93 Ų |
| Quantified Difference | MW increase of ~114 g/mol; tPSA increase of ~12–22 Ų; replacement of planar aryl with saturated heterocycle |
| Conditions | Computational prediction based on reported XRD and DFT data for DMSH [1] |
Why This Matters
The azepane ring imparts distinct conformational flexibility and hydrogen-bonding capability absent in tosyl-hydrazide analogs, which may confer selectivity advantages against certain enzyme targets; procurement of the tosyl analog cannot recapitulate these properties.
- [1] Lakshminarayana, B.N., et al. (2023). N'-(3,4-Dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. Journal of Molecular Structure, 1291, 135933. View Source
